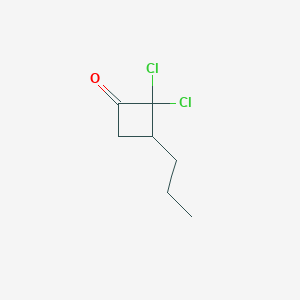
2,2-Dichloro-3-propylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-3-propylcyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones. Cyclobutanones are cyclic ketones with a four-membered ring structure. This compound is characterized by the presence of two chlorine atoms at the 2-position and a propyl group at the 3-position of the cyclobutanone ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-propylcyclobutan-1-one can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction of an α,β-unsaturated ketone with a suitable alkene under photocatalytic conditions . This reaction forms the cyclobutane ring structure. The reaction conditions typically involve the use of a photocatalyst and UV light to drive the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and light intensity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-propylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2-Dichloro-3-propylcyclobutan-1-one has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-propylcyclobutan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. For example, the formation of cyclopropane structures from carbenes, such as dichlorocarbene, involves the hybridization of the central carbon atom and the formation of a substituted cyclopropane from an alkene . These reactions can influence the compound’s biological activity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-3-phenylcyclobutanone: Similar structure but with a phenyl group instead of a propyl group.
1,1-Dichloro-1-fluoroethane: A haloalkane with a different ring structure and functional groups.
Uniqueness
2,2-Dichloro-3-propylcyclobutan-1-one is unique due to its specific substitution pattern on the cyclobutanone ring. The presence of two chlorine atoms and a propyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and research.
Properties
Molecular Formula |
C7H10Cl2O |
|---|---|
Molecular Weight |
181.06 g/mol |
IUPAC Name |
2,2-dichloro-3-propylcyclobutan-1-one |
InChI |
InChI=1S/C7H10Cl2O/c1-2-3-5-4-6(10)7(5,8)9/h5H,2-4H2,1H3 |
InChI Key |
LPFBASWVYJADBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)C1(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















